CCT251455

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CCT251455 is a novel, selective, and highly potent inhibitor of monopolar spindle 1 kinase (also known as TTK). This kinase is a dual-specificity, cell cycle-regulated enzyme essential for the establishment and maintenance of the spindle assembly checkpoint during mitosis. This compound has shown significant potential in inhibiting the growth of various human tumor cell lines, particularly those deficient in phosphatase and tensin homolog (PTEN) .

Aplicaciones Científicas De Investigación

CCT251455 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a potent and selective chemical tool for studying kinase inhibition. In biology, it is used to investigate the role of monopolar spindle 1 kinase in cell cycle regulation and mitosis. In medicine, this compound has shown promise as a potential therapeutic agent for treating various cancers, especially those with PTEN deficiencies. The compound’s ability to induce cell death selectively in aneuploid and PTEN-deficient cancer cell lines makes it a valuable tool for cancer research .

Comparación Con Compuestos Similares

CCT251455 is unique in its high selectivity and potency as an inhibitor of monopolar spindle 1 kinase. Similar compounds include AZ3146 and NMS-P715, which also target monopolar spindle 1 kinase but may have different binding affinities and resistance profiles. This compound stands out due to its low IC50 value of 0.003 μM and its effectiveness in PTEN-deficient cell lines. This makes it a particularly valuable tool for studying kinase inhibition and developing potential cancer therapies .

Actividad Biológica

CCT251455 is a potent and selective inhibitor of the MPS1 (Monopolar Spindle 1) kinase, a critical regulator of the cell cycle and mitotic checkpoint. This compound has garnered attention in cancer research due to its ability to inhibit tumor growth in various cancer models. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions by stabilizing the inactive conformation of MPS1, preventing ATP and substrate-peptide binding. This inhibition disrupts the normal cell cycle progression, leading to cell death in cancer cells that rely on MPS1 activity for proper mitotic function. The compound has demonstrated a GI50 (growth inhibition concentration) of 0.16 μmol/L in HCT116 colorectal cancer cells, indicating its potency against this cell line .

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising results for oral bioavailability and systemic exposure. In preclinical studies involving mouse and rat models, the compound exhibited:

- Moderate clearance rates : 8.4–22.6 mL/min/kg in mice and 6.00–10.1 mL/min/kg in rats.

- High oral bioavailability : Ranging from 63% to 92%.

- Plasma protein binding : Greater than 98% across tested species.

- Half-life : Approximately 12 hours in dog studies at doses of 1 mg/kg intravenous and 5 mg/kg orally .

Case Study 1: Efficacy in Tumor Models

A study evaluated this compound's efficacy in an HCT116 human tumor xenograft model, where it demonstrated dose-dependent inhibition of tumor growth. The results indicated that this compound could significantly reduce tumor size compared to control groups, highlighting its potential as a therapeutic agent for colorectal cancer .

Case Study 2: Resistance Mechanisms

Research into acquired resistance against MPS1 inhibitors, including this compound, identified five mutations within the MPS1 kinase domain that resulted in resistance to multiple inhibitors. Understanding these mutations is crucial for developing strategies to counteract resistance and improve treatment outcomes .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Propiedades

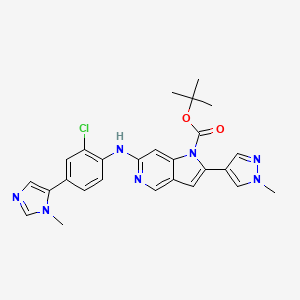

IUPAC Name |

tert-butyl 6-[2-chloro-4-(3-methylimidazol-4-yl)anilino]-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKNUXDLZJPPBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.